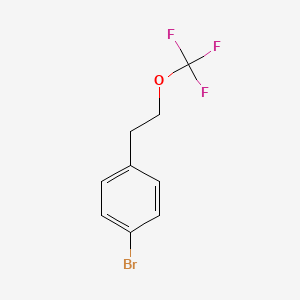
1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene
Overview
Description
1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene, also known as BTFE, is a chemical compound that has gained significant attention in scientific research. It is a member of the aryl bromide family and has been used in various chemical reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. It has been shown to undergo oxidative addition with palladium catalysts, which is a critical step in various coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene is its high reactivity in various chemical reactions. It has been shown to be an effective building block in the synthesis of various biologically active compounds. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale chemical synthesis.
Future Directions
There are several future directions for research on 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene. One area of research is the development of new coupling reactions using this compound as a building block. Another area of research is the development of new drugs and materials using this compound as a precursor. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been used in various chemical reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. This compound has been shown to be an effective building block in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. Further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Scientific Research Applications
1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene has been widely used in scientific research as a building block in the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. This compound has been shown to be an effective precursor in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents.
Properties
IUPAC Name |
1-bromo-4-[2-(trifluoromethoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-8-3-1-7(2-4-8)5-6-14-9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGMKXLGSZFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



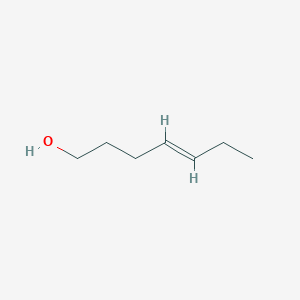
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)
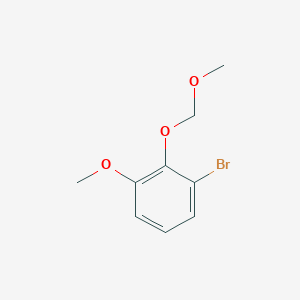

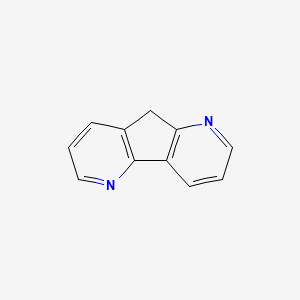
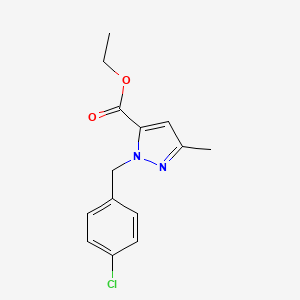
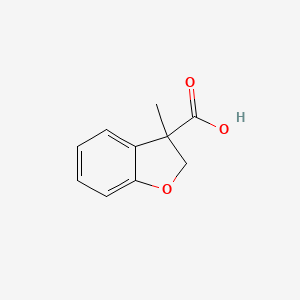
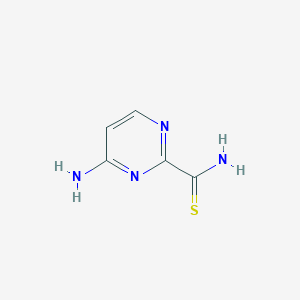
![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)


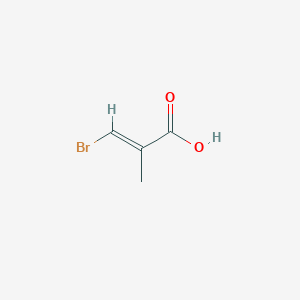
![4-(1,3-dimethyl-6,7-dihydrobenzo[c]thiophene-4-yl)-1H-imidazole](/img/structure/B3254907.png)
